

# A Head-to-Head Clinical Comparison of FAPI Tracers for Cancer Imaging

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Fapi-fuscc-07 |           |
| Cat. No.:            | B15612888     | Get Quote |

# A guide for researchers, scientists, and drug development professionals on the clinical performance of emerging Fibroblast Activation Protein Inhibitor (FAPI) tracers.

Fibroblast Activation Protein (FAP), a transmembrane serine protease, is highly expressed on cancer-associated fibroblasts (CAFs), which are a major component of the tumor microenvironment in a wide variety of cancers. This has made FAP an attractive target for diagnostic imaging and targeted therapy. Radiotracers that inhibit FAP (FAPI) have shown significant promise in oncological PET/CT imaging, often demonstrating superior or equivalent tumor-to-background contrast ratios compared to the standard radiotracer, [18F]FDG, in many cancer types.[1][2] This guide provides a head-to-head comparison of the clinical performance of various FAPI tracers based on published clinical studies, with a focus on quantitative data, experimental protocols, and a standardized workflow for clinical comparison.

### **Quantitative Performance of FAPI Tracers**

The following tables summarize the quantitative data from clinical studies comparing different FAPI tracers. The primary metrics for comparison are the Maximum Standardized Uptake Value (SUVmax), which indicates the maximum tracer uptake in a lesion, and the Tumor-to-Background Ratio (TBR), which provides a measure of image contrast.



| Tracer Comparison                 | Cancer Type(s)  | Key Findings                                                                                                                                                                                                                                              | Reference |
|-----------------------------------|-----------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| 68Ga-FAPI-04 vs.<br>68Ga-FAPI-02  | Various Cancers | 68Ga-FAPI-04 demonstrates prolonged tumor retention with only a 25% washout between 1 and 3 hours post-injection, compared to a 75% washout for 68Ga- FAPI-02.[3][4] At 1- hour post-injection, both tracers showed equal tumor-to- background ratios.[3] | [3][4]    |
| [18F]FAPI-42 vs.<br>68Ga-FAPI-04  | Various Cancers | [18F]FAPI-42 and 68Ga-FAPI-04 have comparable lesion detectability.[5] However, [18F]FAPI-42 showed a higher SUVmax in liver and bone lesions and higher TBRs in liver, bone, lymph node, pleura, and peritoneal lesions.[5]                              | [5]       |
| 68Ga-FAP-2286 vs.<br>68Ga-FAPI-46 | Various Cancers | In a sub-cohort of 19 patients, 68Ga-FAP-2286 and 68Ga-FAPI-46 yielded similar tumor uptake and lesion detection rates.                                                                                                                                   | [6]       |



| 18F-FAPI-74 vs.<br>68Ga-FAPI-74 | Lung Cancer | Both tracers show rapid clearance from normal organs and high tumor uptake. The optimal imaging time for both is 1 hour post-injection. Dosimetry is comparable, with an effective dose of 1.4 mSv/100 MBq for 18F-FAPI-74 and 1.6 mSv/100 MBq for 68Ga-FAPI-74.[7] | [7] |
|---------------------------------|-------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----|
|---------------------------------|-------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----|

Table 1: SUVmax and TBR Values for FAPI Tracers in Head-to-Head Studies



| Tracer                   | Cancer<br>Type                     | Lesion Type                     | SUVmax<br>(Median/Me<br>an)        | TBR<br>(Median/Me<br>an)        | Reference |
|--------------------------|------------------------------------|---------------------------------|------------------------------------|---------------------------------|-----------|
| 68Ga-FAPI-<br>04         | Various<br>Cancers                 | Primary &<br>Metastatic         | SUVmax: 9.9                        | Not specified                   | [3][4]    |
| 68Ga-FAPI-<br>02         | Various<br>Cancers                 | Primary &<br>Metastatic         | SUVmax: 7.3                        | Not specified                   | [3][4]    |
| [18F]FAPI-42             | Various<br>Cancers                 | Liver Lesions                   | Higher than<br>68Ga-FAPI-<br>04    | Higher than<br>68Ga-FAPI-<br>04 | [5]       |
| Bone Lesions             | Higher than<br>68Ga-FAPI-<br>04    | Higher than<br>68Ga-FAPI-<br>04 | [5]                                |                                 |           |
| Lymph Node<br>Lesions    | Not specified                      | Higher than<br>68Ga-FAPI-<br>04 | [5]                                | -                               |           |
| 68Ga-FAP-<br>2286        | Various<br>Cancers                 | Primary<br>Tumors               | SUVmax<br>(median):<br>11.1        | Not specified                   | [6]       |
| Lymph Node<br>Metastases | SUVmax<br>(median):<br>10.6        | Not specified                   | [6]                                |                                 |           |
| 68Ga-FAPI-<br>46         | Various<br>Cancers                 | Primary<br>Tumors               | Comparable<br>to 68Ga-FAP-<br>2286 | Not specified                   | [6]       |
| Lymph Node<br>Metastases | Comparable<br>to 68Ga-FAP-<br>2286 | Not specified                   | [6]                                |                                 |           |

# **Experimental Protocols**



Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are the experimental protocols for the key comparative studies cited.

### Study 1: Comparison of 68Ga-FAPI-02 and 68Ga-FAPI-04[3][4]

- Patient Population: 50 patients with various cancers were scanned, 25 with 68Ga-FAPI-02 and 25 with 68Ga-FAPI-04. A subset of two patients underwent imaging at 0.2h, 1h, and 3h post-injection for dosimetry estimates.
- Injected Dose: Approximately 200 MBq of the respective 68Ga-FAPI tracer.
- Imaging Time Points: Standard PET/CT scans were acquired 1 hour post-injection. Dynamic imaging was performed in a subset of patients.
- Data Analysis: Tracer uptake in normal tissues and tumor lesions was quantified using SUVmean and SUVmax. For dosimetry, QDOSE dosimetry software was utilized.

### Study 2: Comparison of [18F]FAPI-42 and 68Ga-FAPI-04[5]

- Patient Population: 22 patients with various cancers received [18F]FAPI-42 PET/CT. Of these, 12 patients also underwent a 68Ga-FAPI-04 PET/CT for a head-to-head comparison.
- Injected Dose: Not specified in the abstract.
- Imaging Time Points: For [18F]FAPI-42, dynamic scans were performed for the first 20 minutes, followed by static scans at 1 and 2 hours. The optimal imaging time was determined to be 1 hour post-injection.
- Data Analysis: SUV and TBR were used to evaluate biodistribution and tumor uptake. The
   Wilcoxon matched-pairs signed-rank test was used for statistical comparison.

#### Study 3: Comparison of 68Ga-FAP-2286 and 68Ga-FAPI-46[6]

- Patient Population: 19 patients with various cancers underwent paired 68Ga-FAP-2286 and 68Ga-FAPI-46 PET/CT scans.
- Injected Dose: Not specified in the abstract.



- Imaging Time Points: Not specified in the abstract.
- Data Analysis: Lesion uptake was quantified using SUVmax and TBR. The Wilcoxon matched-pairs signed-rank test was used to compare SUVmax, and the McNemar test was used to compare lesion detectability.

# Visualizing a Head-to-Head FAPI Tracer Clinical Trial Workflow

The following diagram illustrates a generalized workflow for a clinical study designed to directly compare the performance of two different FAPI tracers in the same patient cohort.





Click to download full resolution via product page

Caption: Workflow for a head-to-head FAPI tracer comparison study.



### Conclusion

The landscape of FAP-targeted imaging is rapidly evolving, with several FAPI tracers demonstrating high potential in clinical settings. Head-to-head comparisons are crucial for discerning the subtle but potentially significant differences in their clinical performance.

- 68Ga-FAPI-04 shows better tumor retention than 68Ga-FAPI-02.[3][4]
- [18F]FAPI-42 may offer improved image contrast over 68Ga-FAPI-04 in certain metastatic lesions.[5]
- Newer generation tracers like 68Ga-FAP-2286 show comparable performance to established tracers like 68Ga-FAPI-46.[6]
- The choice between 18F and 68Ga labeling (e.g., with FAPI-74) may depend more on logistical considerations like production and patient throughput rather than significant differences in diagnostic performance.[7]

As more direct comparative studies are published, a clearer picture will emerge, enabling clinicians and researchers to select the optimal FAPI tracer for specific cancer types and clinical questions. The provided data and protocols serve as a valuable resource for professionals in the field to navigate this exciting area of nuclear medicine and oncology.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. Head-to-Head Comparison of Fibroblast Activation Protein Inhibitors (FAPI) Radiotracers versus [18F]F-FDG in Oncology: A Systematic Review PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]



- 5. [<sup>18</sup>F]FAPI-42 PET imaging in cancer patients: optimal acquisition time, biodistribution, and comparison with [<sup>68</sup>Ga]Ga-FAPI-04 - ProQuest [proquest.com]
- 6. PET Imaging of Fibroblast Activation Protein in Various Types of Cancer Using 68Ga-FAP-2286: Comparison with 18F-FDG and 68Ga-FAPI-46 in a Single-Center, Prospective Study -PMC [pmc.ncbi.nlm.nih.gov]
- 7. FAPI-74 PET/CT Using Either 18F-AlF or Cold-Kit 68Ga Labeling: Biodistribution, Radiation Dosimetry, and Tumor Delineation in Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Clinical Comparison of FAPI Tracers for Cancer Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612888#head-to-head-comparison-of-fapi-tracers-in-clinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com